An In-depth Technical Guide to the Chemical Properties of 2-(5-fluoro-1H-indol-3-yl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(5-fluoro-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-fluoro-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of various pharmaceutically active compounds. Also known as 5-fluorotryptophol, this molecule's strategic importance is rising, particularly in the development of novel therapeutics. The strategic placement of a fluorine atom on the indole ring significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
2-(5-fluoro-1H-indol-3-yl)ethanol is a solid compound at room temperature.[1] The introduction of a fluorine atom, a highly electronegative element, can subtly alter the physicochemical properties compared to its non-fluorinated analog, tryptophol.[2]
| Identifier | Value | Source |
| Chemical Name | 2-(5-fluoro-1H-indol-3-yl)ethanol | [3] |
| Synonyms | 5-Fluorotryptophol, 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | [3][4] |
| CAS Number | 101349-12-6 | [3][5] |
| Molecular Formula | C₁₀H₁₀FNO | [1][3] |
| Molecular Weight | 179.19 g/mol | [3] |
| Physical Form | Solid | [1] |
| Melting Point | Approximately 60 °C | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the ethyl chain, the hydroxyl proton, and the N-H proton of the indole. The fluorine atom at the C5 position will influence the chemical shifts and coupling constants of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbon directly attached to the fluorine atom (C5) will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe for the electronic environment around the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: A sharp to moderately broad band around 3400 cm⁻¹ corresponding to the indole N-H.
-
C-H aromatic stretch: Peaks just above 3000 cm⁻¹.
-
C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.
-
C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 179.19. Fragmentation patterns will likely involve the loss of water from the ethanol side chain and other characteristic cleavages of the indole ring structure.
Synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol
The primary and most established method for the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol is the Fischer indole synthesis.[4][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[7][8]
Fischer Indole Synthesis Workflow
Caption: Fischer Indole Synthesis of 5-Fluorotryptophol.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the principles of the Fischer indole synthesis for tryptophols.[4][9]
-
Phenylhydrazone Formation: In a suitable reaction vessel, dissolve 4-fluorophenylhydrazine in an appropriate solvent such as ethanol or acetic acid. Add the aldehyde precursor, γ-hydroxybutyraldehyde or its synthetic equivalent (e.g., 2,3-dihydrofuran), to the solution. The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding phenylhydrazone.
-
Cyclization: To the phenylhydrazone mixture, add an acid catalyst. Common catalysts include polyphosphoric acid, sulfuric acid, or Lewis acids like zinc chloride.[7] The reaction mixture is then heated to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization. Reaction temperature and time are critical parameters that need to be optimized for maximum yield and purity.
-
Work-up and Purification: Upon completion, the reaction is cooled and neutralized. The product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Due to the relatively low melting point of 5-fluorotryptophol, purification can be challenging.[4] While chromatography is an option, crystallization from a suitable solvent system is often employed to obtain the pure product.[4]
Reactivity and Stability
The reactivity of 2-(5-fluoro-1H-indol-3-yl)ethanol is primarily dictated by the indole nucleus and the primary alcohol functionality.
-
Indole N-H: The nitrogen atom of the indole ring can be deprotonated by a strong base, allowing for N-alkylation or other modifications.
-
Hydroxyl Group: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides.
-
Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C2 position. The presence of the electron-donating alkyl group at C3 and the fluorine at C5 will influence the regioselectivity of such reactions.
Stability: The compound should be stored in a cool, dry place, protected from light and air to prevent degradation.[10] It is incompatible with strong oxidizing agents.[11] Stability studies should be conducted under various conditions (e.g., temperature, humidity, light) to establish a re-test period or shelf life, in accordance with regulatory guidelines.[12][13]
Applications in Drug Discovery and Medicinal Chemistry
2-(5-fluoro-1H-indol-3-yl)ethanol serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[4][9][14] The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[2][15]
Rationale for Fluorine Incorporation:
Caption: Benefits of Fluorine in Drug Design.
The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2] Its high electronegativity can lead to more favorable interactions with target proteins, enhancing binding affinity.[2] Furthermore, the substitution of hydrogen with fluorine can modulate the lipophilicity and pKa of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(5-fluoro-1H-indol-3-yl)ethanol.
-
Hazard Identification: The compound may be harmful if swallowed and may cause skin irritation.[1][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[17] Handle in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid Measures: In case of skin contact, wash with soap and water.[16] For eye contact, rinse thoroughly with water for at least 15 minutes.[16] If inhaled, move to fresh air.[16] If swallowed, rinse mouth with water and seek medical attention.[16]
-
Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[16]
Conclusion
2-(5-fluoro-1H-indol-3-yl)ethanol is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its chemical properties, largely influenced by the fluorinated indole core, make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these aspects, serving as a practical resource for scientists in the pharmaceutical and life sciences industries.
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